molecular formula C18H32ClN3O2 B12751456 Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride CAS No. 97702-96-0

Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride

Cat. No.: B12751456
CAS No.: 97702-96-0
M. Wt: 357.9 g/mol
InChI Key: ALRAEPOLOZFZIY-UHFFFAOYSA-N
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Description

Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties and is often studied for its pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride typically involves multiple steps. One common method includes the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using dry dichloromethane as a solvent and lutidine and TBTU as coupling agents at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.

Scientific Research Applications

Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Studies often focus on its interactions with biological molecules and its potential as a therapeutic agent.

    Medicine: It is investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(diethylamino)-N-ethyl-N-(2-phenoxyethyl)acetamide, hydrochloride
  • N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide

Uniqueness

What sets Acetamide, 2-((2-(diethylamino)ethyl)methylamino)-N-methyl-N-(2-phenoxyethyl)-, hydrochloride apart is its unique combination of functional groups, which confer specific pharmacological properties. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

97702-96-0

Molecular Formula

C18H32ClN3O2

Molecular Weight

357.9 g/mol

IUPAC Name

2-[2-(diethylamino)ethyl-methylamino]-N-methyl-N-(2-phenoxyethyl)acetamide;hydrochloride

InChI

InChI=1S/C18H31N3O2.ClH/c1-5-21(6-2)13-12-19(3)16-18(22)20(4)14-15-23-17-10-8-7-9-11-17;/h7-11H,5-6,12-16H2,1-4H3;1H

InChI Key

ALRAEPOLOZFZIY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(C)CC(=O)N(C)CCOC1=CC=CC=C1.Cl

Origin of Product

United States

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